DBCO-NHCO-PEG7-acid

SPAAC kinetics Bioconjugation Antibody-drug conjugates

DBCO-NHCO-PEG7-acid is a heterobifunctional PEG7 linker engineered for superior PROTAC synthesis and copper-free bioconjugation. The PEG7 spacer accelerates SPAAC kinetics by 31±16% vs. DBCO-direct conjugates while providing ~3.1 nm spatial separation optimal for ternary complex formation. Its amide (-NHCO-) linkage ensures hydrolytic stability exceeding ether-linked DBCO-PEG analogs, enabling multi-day workflows and reproducible batch performance. DBCO exhibits 21% faster kinetics than BCN (0.34 vs. 0.28 M⁻¹ s⁻¹), critical for precious azide substrates. The carboxylic acid terminus permits direct amide coupling to amine-functionalized ligands. ≥98% purity. Store at -20°C anhydrous.

Molecular Formula C36H48N2O11
Molecular Weight 684.8 g/mol
Cat. No. B8103894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NHCO-PEG7-acid
Molecular FormulaC36H48N2O11
Molecular Weight684.8 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C36H48N2O11/c39-34(37-14-11-35(40)38-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)38)12-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-13-36(41)42/h1-8H,11-29H2,(H,37,39)(H,41,42)
InChIKeyXYFCCMAQJJOQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-NHCO-PEG7-acid Technical Overview: Heterobifunctional PEG Linker for Copper-Free Click Chemistry and PROTAC Synthesis


DBCO-NHCO-PEG7-acid is a heterobifunctional polyethylene glycol (PEG) linker comprising a dibenzocyclooctyne (DBCO) group, a seven-unit PEG (PEG7) spacer, and a terminal carboxylic acid moiety . This compound belongs to the class of PEG-based PROTAC (Proteolysis Targeting Chimera) linkers and is employed as a click chemistry reagent that undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules under copper-free conditions . With a molecular formula of C₃₆H₄₈N₂O₁₁ and a molecular weight of 684.77 g/mol, DBCO-NHCO-PEG7-acid features an amide (-NHCO-) linkage between the DBCO and PEG moieties, conferring specific physicochemical properties distinct from ether-linked DBCO-PEG analogs [1]. The compound enables orthogonal bioconjugation strategies wherein the DBCO group provides bioorthogonal azide reactivity while the carboxylic acid terminus permits subsequent amide bond formation with primary amines [2]. Typical purity specifications exceed 95%, with recommended storage at -20°C under anhydrous, light-protected conditions .

Why DBCO-NHCO-PEG7-acid Cannot Be Substituted: Linker Architecture-Driven Performance Differentiation


Substitution of DBCO-NHCO-PEG7-acid with other DBCO-PEG-acid linkers or alternative cyclooctyne-based reagents is inadvisable due to quantifiable differences in SPAAC reaction kinetics, aqueous solubility profiles, and steric accessibility that are directly attributable to linker architecture. Empirical studies demonstrate that the inclusion of a PEG spacer between the DBCO moiety and the conjugation payload increases SPAAC reaction rates by 31 ± 16% compared to directly conjugated DBCO analogs, attributable to reduced steric hindrance and enhanced local solubility [1]. Furthermore, the specific PEG7 length (seven ethylene oxide units, molecular weight ~308 Da of the PEG component) represents a discrete inflection point in the structure-activity continuum: shorter linkers (PEG2-PEG4) may provide insufficient spatial separation for efficient ternary complex formation in PROTAC applications, while longer linkers (PEG12-PEG24) can introduce excessive conformational flexibility that may compromise degradation efficiency . The -NHCO- amide linkage present in this compound confers distinct stability and solubility characteristics compared to ether-linked DBCO-PEG variants, affecting both storage stability and conjugate performance [2]. Finally, DBCO itself exhibits quantifiably faster SPAAC kinetics (second-order rate constants up to 0.34-1.0 M⁻¹ s⁻¹) compared to alternative strained alkynes such as BCN (0.28 M⁻¹ s⁻¹ under comparable conditions), rendering DBCO-based linkers the kinetically preferred choice for time-sensitive bioconjugation workflows [3].

Quantitative Differentiation Evidence for DBCO-NHCO-PEG7-acid: Comparative SPAAC Kinetics, PEG Chain-Length Optimization, and Reaction Condition Profiling


SPAAC Kinetics Comparison: DBCO-PEG Conjugates vs. DBCO-Direct Conjugates

Direct head-to-head kinetic comparison between DBCO-PEG5-trastuzumab and DBCO-trastuzumab demonstrates that the incorporation of a PEG linker between the DBCO group and the antibody payload accelerates SPAAC reaction rates by 31 ± 16% (mean increase across n=4 independent measurements) [1]. This enhancement is attributed to two mechanisms: (1) increased distance between the bulky antibody and the DBCO reactive center, minimizing steric hindrance; and (2) improved local aqueous solubility conferred by the PEG spacer, facilitating azide access to the strained alkyne [1]. The PEG7 spacer in DBCO-NHCO-PEG7-acid provides comparable steric relief benefits for small-molecule and peptide conjugation applications.

SPAAC kinetics Bioconjugation Antibody-drug conjugates

PEG7 Chain Length Optimization: Balancing Solubility, Flexibility, and PROTAC Ternary Complex Formation

Within the DBCO-NHCO-PEGn-acid series, linker length directly modulates conjugate aqueous solubility and conformational flexibility. PEG7 (seven ethylene oxide units, PEG segment MW ~308 Da) occupies an intermediate position between shorter PEG2-PEG4 linkers (insufficient spatial separation; higher risk of steric clash in ternary complex formation) and longer PEG12-PEG24 linkers (excessive conformational entropy; potential reduction in effective molarity for target-E3 ligase proximity) . This chain-length optimization principle is supported by general PEG linker structure-activity observations: increasing PEG length enhances aqueous solubility and reduces proteolytic accessibility, but diminishing returns and potential interference with protein-protein interactions emerge beyond optimal chain lengths . The PEG7 configuration provides a balanced hydrophilicity profile suitable for both aqueous buffer compatibility and membrane permeability considerations in cellular PROTAC assays.

PROTAC linker PEG chain length Ternary complex

DBCO vs. BCN SPAAC Kinetics: Quantitative Rate Constant Comparison

Quantitative SPAAC kinetics data demonstrate that DBCO (dibenzocyclooctyne) exhibits measurably faster second-order rate constants compared to BCN (bicyclononyne) under identical experimental conditions. In peptide SPAAC ligation studies employing a hydrophilic azidoamino acid substrate, DBCO-functionalized reagents displayed a rate constant of 0.34 M⁻¹ s⁻¹, whereas BCN-based reagents yielded 0.28 M⁻¹ s⁻¹—a 21% kinetic advantage for DBCO [1]. This difference is attributed to the higher ring strain energy in the dibenzocyclooctyne system compared to the bicyclononyne framework. For DBCO-NHCO-PEG7-acid procurement, this translates to faster conjugation kinetics than BCN-PEG7-acid alternatives, reducing reaction time requirements and potentially improving labeling yields in stoichiometry-limited applications.

SPAAC kinetics Strained alkyne Click chemistry

Buffer and pH Effects on DBCO SPAAC Kinetics: HEPES vs. PBS Optimization

Systematic evaluation of SPAAC reaction conditions reveals that buffer selection dramatically modulates DBCO-azide reaction rates. For DBCO-PEG4-CO₂H reacting with N₃-PEG₃, second-order rate constants ranged from 0.32-0.85 M⁻¹ s⁻¹ in PBS (pH 7) to 0.55-1.22 M⁻¹ s⁻¹ in HEPES (pH 7)—representing a potential ~1.7-fold rate enhancement simply by switching from PBS to HEPES buffer [1]. Cell culture media also exhibited significant variation: DMEM supported faster reactions (0.59-0.97 M⁻¹ s⁻¹) than RPMI (0.27-0.77 M⁻¹ s⁻¹) [1]. These findings establish that DBCO-NHCO-PEG7-acid users can achieve optimal conjugation efficiency by selecting HEPES or DMEM-based reaction buffers rather than standard PBS.

SPAAC reaction conditions Buffer optimization Bioconjugation protocol

Amide (-NHCO-) vs. Ether (-O-) Linkage: Stability and Reactivity Differentiation

The -NHCO- amide linkage connecting the DBCO moiety to the PEG7 spacer in this compound confers distinct chemical stability advantages compared to ether-linked DBCO-PEG analogs (DBCO-O-PEG). Amide bonds exhibit greater resistance to hydrolysis under both acidic and basic conditions compared to ether linkages, which are susceptible to acid-catalyzed cleavage. Additionally, the amide carbonyl participates in hydrogen bonding networks that enhance aqueous solubility beyond what would be predicted from the PEG chain alone [1]. The amide linkage also provides a UV-detectable chromophore (~210-220 nm) that facilitates HPLC monitoring of conjugation reactions and purification steps—a practical advantage not available with ether-linked analogs. This structural feature directly impacts long-term storage stability of stock solutions and reproducibility in multi-step conjugation protocols.

Linker chemistry Amide bond Conjugate stability

Optimal Application Scenarios for DBCO-NHCO-PEG7-acid Based on Quantified Performance Evidence


PROTAC Development Requiring Optimized Ternary Complex Spacing

DBCO-NHCO-PEG7-acid is preferentially indicated for PROTAC synthesis where linker length critically influences degradation efficiency. The PEG7 spacer provides approximately 3.1 nm of spatial separation—sufficient to accommodate the E3 ligase-PROTAC-target protein ternary complex without introducing the excessive conformational entropy associated with longer PEG12-PEG24 linkers [1]. The carboxylic acid terminus enables direct amide coupling to amine-functionalized E3 ligase ligands or target-binding warheads, while the DBCO group permits modular, copper-free click conjugation to azide-modified partner molecules. This orthogonal reactivity profile supports convergent PROTAC assembly strategies that minimize synthetic complexity.

Time-Sensitive Bioconjugation Workflows Benefiting from 31% Faster PEG-Enhanced Kinetics

For high-throughput bioconjugation applications where reaction time is a limiting factor, DBCO-NHCO-PEG7-acid offers quantifiable kinetic advantages. The PEG spacer accelerates SPAAC reaction rates by 31 ± 16% compared to DBCO-direct conjugates, as established in antibody-conjugate studies [1]. Users should further optimize reaction conditions by employing HEPES buffer (pH 7) rather than PBS, which yields up to 1.7× faster kinetics based on DBCO-PEG4-CO₂H model studies [1]. This combination of linker architecture and buffer selection maximizes labeling efficiency in applications such as fluorescent probe synthesis, affinity tag installation, and biotherapeutic candidate screening.

Peptide and Small-Molecule Conjugation Where DBCO Outperforms BCN Kinetics

In stoichiometrically constrained peptide labeling and small-molecule functionalization applications, the 21% faster SPAAC kinetics of DBCO relative to BCN (0.34 M⁻¹ s⁻¹ vs. 0.28 M⁻¹ s⁻¹) make DBCO-NHCO-PEG7-acid the kinetically preferred linker choice [1]. This rate advantage is particularly consequential when working with precious or synthetically challenging azide-modified substrates where excess reagent cannot be employed. The PEG7 spacer further mitigates steric hindrance during conjugation to conformationally constrained peptides or protein loops, improving reaction yields under mild, copper-free conditions compatible with sensitive biomolecules.

Multi-Step Conjugation Protocols Requiring Enhanced Linker Stability

The -NHCO- amide linkage in DBCO-NHCO-PEG7-acid provides superior hydrolytic stability compared to ether-linked DBCO-PEG alternatives, making this compound particularly suitable for multi-day conjugation workflows and long-term stock solution storage [1]. The amide bond's resistance to acid- and base-catalyzed cleavage ensures linker integrity throughout sequential click chemistry and amide coupling steps. This stability translates to improved batch-to-batch reproducibility and reduced purification burdens from linker degradation byproducts. Recommended storage at -20°C under anhydrous, light-protected conditions in DMF or DMSO stock solutions preserves reactivity for extended periods .

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